N-benzyl-N-methyl-4-[2-(methylamino)-2-oxoethyl]piperazine-1-carboxamide
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Overview
Description
N-benzyl-N-methyl-4-[2-(methylamino)-2-oxoethyl]piperazine-1-carboxamide is a complex organic compound with a piperazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-4-[2-(methylamino)-2-oxoethyl]piperazine-1-carboxamide typically involves multiple steps. One common method starts with the reaction of benzyl chloride with ethanolamine to form N-benzyl-N-methylethanolamine . This intermediate is then reacted with formaldehyde and formic acid at temperatures between 70-80°C to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial to the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-4-[2-(methylamino)-2-oxoethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-benzyl-N-methyl-4-[2-(methylamino)-2-oxoethyl]piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-4-[2-(methylamino)-2-oxoethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-methylethanolamine: A precursor in the synthesis of the target compound.
N-benzyl-2,4-dinitrobenzenesulfonamide: Another benzyl-substituted compound with different functional groups.
Uniqueness
N-benzyl-N-methyl-4-[2-(methylamino)-2-oxoethyl]piperazine-1-carboxamide is unique due to its specific structure, which combines a piperazine ring with benzyl and methylamino substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-benzyl-N-methyl-4-[2-(methylamino)-2-oxoethyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-17-15(21)13-19-8-10-20(11-9-19)16(22)18(2)12-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYYBRHPZUTWKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCN(CC1)C(=O)N(C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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